N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a carboxamide group and a furan-3-yl ethyl substituent. The benzothiadiazole moiety is a well-known electron-deficient aromatic system, making it valuable in materials science (e.g., organic photovoltaics) and medicinal chemistry (e.g., anticancer agents) . This compound’s dual functionality positions it as a candidate for interdisciplinary applications, though its specific properties remain underexplored in the literature.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-13(14-5-3-9-4-6-18-8-9)10-1-2-11-12(7-10)16-19-15-11/h1-2,4,6-8H,3,5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEVSRCFZFXJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-(furan-3-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the nitro group in the benzo[c][1,2,5]thiadiazole moiety can yield the corresponding amine derivative .
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by the following moieties:
- Furan ring
- Benzo[c][1,2,5]thiadiazole core
- Carboxamide functional group
The molecular formula is , with a molecular weight of approximately 369.46 g/mol. The presence of these diverse functional groups contributes to its varied biological activities.
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has demonstrated a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer properties. For example:
- Compounds derived from this scaffold have shown efficacy against several cancer cell lines, including colon carcinoma and lung adenocarcinoma .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound:
- It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
- The presence of the furan moiety enhances its interaction with microbial targets, leading to increased efficacy .
Materials Science Applications
Due to its unique electronic properties, this compound is also being explored for applications in materials science:
- It can be utilized in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to facilitate charge transport .
Case Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized various thiadiazole derivatives and tested their anticancer activity against human lung adenocarcinoma cells. Among them, a derivative similar to this compound exhibited an IC50 value significantly lower than standard treatments like cisplatin .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain compounds had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Differences :
- The target compound’s furan-3-yl ethyl group contrasts with the phenyl or trichloroethyl substituents in analogs. Furan’s electron-rich nature may improve pharmacokinetic properties (e.g., metabolic stability) compared to halogenated groups .
- Carboxamide vs. carbohydrazide : The carboxamide linker in the target compound may reduce hydrolytic susceptibility compared to hydrazide-based analogs like 7b .
Structural Analogs in Materials Science
Benzothiadiazole derivatives are critical in organic photovoltaics (OPVs) for their electron-withdrawing capabilities. Notable examples:
Key Differences :
- The target compound’s furan-3-yl group differs from furan-2-yl or selenophene in analogous materials. The 3-position may alter π-conjugation and HOMO-LUMO alignment, affecting optoelectronic properties .
- Unlike P3HT:PCBM , the target compound lacks a polymeric backbone, limiting direct application in bulk heterojunctions but suggesting utility as a small-molecule dopant .
Biological Activity
N-(2-(furan-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including anticancer properties, molecular interactions, and structure-activity relationships.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a furan moiety, a benzo[c][1,2,5]thiadiazole core, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the field of medicinal chemistry. Key areas of biological activity include:
- Anticancer Activity : Several studies have demonstrated the potential of thiadiazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) .
- Molecular Targeting : Molecular docking studies suggest that these compounds may interact with specific molecular targets such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds exhibiting high affinity for VEGFR-2 have been noted to possess promising anticancer properties .
Case Studies and Research Findings
-
Antiproliferative Studies :
Compound Cell Line IC50 (µg/mL) Compound A MCF-7 12.8 Compound B HCT-116 8.1 Doxorubicin MCF-7 3.13 - Molecular Docking :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
